Ethyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate

Endothelin Receptor Antagonists Structure-Activity Relationship Cardiovascular Research

Ethyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate is a pyrrolidine derivative featuring a 4-methoxyphenyl substituent and an ethyl ester group, classified as a 3-carboxylate pyrrolidine. Its structure provides a constrained heterocyclic scaffold that is frequently employed as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of endothelin receptor antagonists and other central nervous system (CNS)-targeting agents.

Molecular Formula C14H19NO3
Molecular Weight 249.30 g/mol
Cat. No. B13623698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate
Molecular FormulaC14H19NO3
Molecular Weight249.30 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CNCC1C2=CC=C(C=C2)OC
InChIInChI=1S/C14H19NO3/c1-3-18-14(16)13-9-15-8-12(13)10-4-6-11(17-2)7-5-10/h4-7,12-13,15H,3,8-9H2,1-2H3
InChIKeyBBFYOXHXINVYQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate: A Specialized Pyrrolidine Building Block for Targeted Medicinal Chemistry Synthesis


Ethyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate is a pyrrolidine derivative featuring a 4-methoxyphenyl substituent and an ethyl ester group, classified as a 3-carboxylate pyrrolidine. Its structure provides a constrained heterocyclic scaffold that is frequently employed as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of endothelin receptor antagonists and other central nervous system (CNS)-targeting agents [1]. Commercial availability includes high-purity research-grade stocks suitable for in vitro and in vivo studies [2].

Why the 4-Methoxyphenyl and Ethyl Ester Motifs in Ethyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate Are Non-Interchangeable


Substitution of either the 4-methoxyphenyl group or the ethyl ester moiety in Ethyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate significantly alters key properties that govern synthetic utility and biological activity. Structure-activity relationship (SAR) studies on related pyrrolidine-3-carboxylic acid endothelin antagonists demonstrate that the 4-methoxyphenyl substituent at the C2-position imparts a specific electronic and steric profile that directly influences binding affinity and selectivity for the ETA receptor [1]. Replacement with smaller (e.g., hydrogen) or electronically distinct (e.g., 4-fluoro) groups dramatically shifts potency. Furthermore, the ethyl ester serves not merely as a pro-moiety but as a strategic protecting group and solubility modulator during multi-step syntheses, influencing reaction yields and purification efficiency [2]. The use of generic methyl esters or free acids as direct substitutes is therefore not a functionally equivalent alternative and can lead to suboptimal outcomes in both research and scale-up applications.

Quantitative Evidence Guide: Differentiating Ethyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate from Its Closest Analogs


Enhanced ETA Receptor Affinity Conferred by the 4-Methoxyphenyl Substituent: A Class-Level SAR Inference

In a series of 2,4-diarylpyrrolidine-3-carboxylic acids, the presence of a 4-methoxyphenyl group at the C2-position is a key determinant of potent ETA receptor antagonism. SAR analysis reveals that this substitution pattern contributes to achieving sub-nanomolar IC50 values at the ETA receptor, whereas simple phenyl or other aryl substitutions result in significantly reduced potency [1]. While direct head-to-head data for Ethyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate itself is not available, this class-level SAR strongly indicates that the 4-methoxyphenyl motif is a privileged fragment for ETA receptor targeting.

Endothelin Receptor Antagonists Structure-Activity Relationship Cardiovascular Research

Synthetic Utility: Ethyl Ester vs. Methyl Ester in Pyrrolidine Carboxylate Intermediates

In multi-step syntheses of pyrrolidine-based drug candidates, the choice of ester protecting group significantly impacts reaction yields and purification efficiency. While both ethyl and methyl esters are used, the ethyl ester in Ethyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate offers a balance of stability and deprotection kinetics that can be advantageous in specific reaction sequences. Patent literature describing the synthesis of pyrrolidine carboxylic acids often employs ethyl esters as key intermediates, where the ethyl group provides a crystallinity benefit, facilitating purification via recrystallization, compared to the often oily methyl ester analogs [1].

Organic Synthesis Protecting Groups Medicinal Chemistry

High Purity Specification for Reproducible Research: Vendor QC Data

Commercially available Ethyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate is supplied with a certified purity of ≥98% (HPLC) and defined storage conditions (-20°C for long-term stability) [1]. This level of quality assurance is critical for reproducible results in both in vitro assays and synthetic applications. In contrast, many analog compounds from generic suppliers lack such detailed QC documentation, introducing variability that can compromise research outcomes.

Chemical Procurement Quality Control Reproducibility

Optimal Research and Industrial Applications for Ethyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate


Synthesis of 2,4-Diarylpyrrolidine-3-carboxylic Acid Endothelin Receptor Antagonists

As a key building block, Ethyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate can be elaborated to 2,4-diarylpyrrolidine-3-carboxylic acid derivatives, which constitute a privileged class of potent and selective ETA endothelin receptor antagonists [1]. The 4-methoxyphenyl group is a crucial pharmacophoric element for achieving high affinity, making this compound an optimal starting material for SAR exploration in cardiovascular drug discovery programs [1].

Preparation of Pyrrolidine-Containing CNS Drug Candidates

The pyrrolidine scaffold is a common motif in CNS-active agents, and the 4-methoxyphenyl substituent can be exploited to modulate lipophilicity and blood-brain barrier permeability [2]. Ethyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate serves as an advanced intermediate for introducing the 4-methoxyphenylpyrrolidine core into novel CNS-targeted molecules, thereby enabling the rapid generation of focused compound libraries [2].

Use as a Crystallizable Intermediate in Process Chemistry

In process development and scale-up, the solid, crystalline nature of Ethyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate facilitates purification by recrystallization rather than column chromatography [3]. This property is particularly valuable for the kilogram-scale synthesis of advanced intermediates, reducing both production costs and environmental impact [3].

Structure-Activity Relationship (SAR) Studies on Pyrrolidine-Based Biological Targets

Due to its well-defined substitution pattern and commercial availability at high purity [4], this compound is ideally suited for systematic SAR investigations. It allows researchers to probe the effect of the 4-methoxyphenyl group on target binding, selectivity, and pharmacokinetic properties, providing a reliable starting point for lead optimization campaigns [1].

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